molecular formula C14H21Cl2NO3 B2353726 1-(4-Chloro-3-methylphenoxy)-3-morpholinopropan-2-ol hydrochloride CAS No. 478653-82-6

1-(4-Chloro-3-methylphenoxy)-3-morpholinopropan-2-ol hydrochloride

Cat. No.: B2353726
CAS No.: 478653-82-6
M. Wt: 322.23
InChI Key: TWFXQJDOWMSVRL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-(4-Chloro-3-methylphenoxy)-3-morpholinopropan-2-ol hydrochloride is a chemical compound known for its diverse applications in scientific research and industry. This compound features a morpholine ring, a phenoxy group, and a chlorinated aromatic ring, making it a versatile molecule for various chemical reactions and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-(4-Chloro-3-methylphenoxy)-3-morpholinopropan-2-ol hydrochloride typically involves the reaction of 4-chloro-3-methylphenol with epichlorohydrin to form an intermediate, which is then reacted with morpholine. The final product is obtained by treating the intermediate with hydrochloric acid to form the hydrochloride salt.

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves stringent control of reaction conditions such as temperature, pressure, and pH to ensure high yield and purity. The use of continuous flow reactors and automated systems enhances the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions: 1-(4-Chloro-3-methylphenoxy)-3-morpholinopropan-2-ol hydrochloride undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.

    Reduction: Reduction reactions can convert the compound into alcohols or amines.

    Substitution: The aromatic ring allows for electrophilic and nucleophilic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.

    Substitution: Reagents like halogens, nitrating agents, and sulfonating agents are employed under controlled conditions.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones, while substitution reactions can introduce various functional groups onto the aromatic ring.

Scientific Research Applications

1-(4-Chloro-3-methylphenoxy)-3-morpholinopropan-2-ol hydrochloride has numerous applications in scientific research:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Employed in studies involving enzyme inhibition and receptor binding.

    Medicine: Investigated for its potential therapeutic effects and as a precursor for drug development.

    Industry: Utilized in the production of specialty chemicals and as an intermediate in various industrial processes.

Mechanism of Action

The mechanism of action of 1-(4-Chloro-3-methylphenoxy)-3-morpholinopropan-2-ol hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit enzyme activity or modulate receptor function, leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

  • 1-(4-Chloro-3-methylphenoxy)-3-(2,6-dimethylpiperidin-1-yl)propan-2-ol hydrochloride
  • 2-(4-Chloro-3-methylphenoxy)aniline hydrochloride

Uniqueness: 1-(4-Chloro-3-methylphenoxy)-3-morpholinopropan-2-ol hydrochloride is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. Compared to similar compounds, it may exhibit different pharmacokinetic properties, binding affinities, and therapeutic potentials.

Conclusion

This compound is a versatile compound with significant applications in various fields of scientific research and industry. Its unique chemical structure allows for diverse chemical reactions and potential therapeutic uses, making it a valuable molecule for further study and development.

Properties

IUPAC Name

1-(4-chloro-3-methylphenoxy)-3-morpholin-4-ylpropan-2-ol;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H20ClNO3.ClH/c1-11-8-13(2-3-14(11)15)19-10-12(17)9-16-4-6-18-7-5-16;/h2-3,8,12,17H,4-7,9-10H2,1H3;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TWFXQJDOWMSVRL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC(=C1)OCC(CN2CCOCC2)O)Cl.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H21Cl2NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

322.2 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.